QCGMYCOYBIJHJA-UHFFFAOYSA-N
Description
None of the referenced sources directly report its molecular structure, physicochemical properties, or applications. This gap limits the ability to provide a comprehensive introduction. Further structural elucidation would require access to specialized databases (e.g., PubChem, SciFinder) or experimental characterization.
Properties
Molecular Formula |
C21H25N5O2S2 |
|---|---|
Molecular Weight |
443.584 |
InChI |
InChI=1S/C21H25N5O2S2/c27-19-17-15-25(14-16-4-2-1-3-5-16)7-6-18(17)22-20-26(19)23-21(30-20)29-13-10-24-8-11-28-12-9-24/h1-5H,6-15H2 |
InChI Key |
QCGMYCOYBIJHJA-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCCN4CCOCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition and Drug Discovery
- Pyridine and triazine derivatives are frequently included in screening libraries (e.g., RQQCHOJQGKVOEP-UHFFFAOYSA-N in CNS MPO and GPCR libraries), highlighting their relevance in drug discovery .
Limitations and Recommendations
Data Gaps : The absence of direct data on This compound necessitates caution in extrapolating comparisons.
Structural Prediction : Computational tools (e.g., molecular docking, QSAR) could predict bioactivity based on analogs.
Experimental Validation : Synthesis and characterization (e.g., NMR, HPLC) are required to confirm properties.
Further research is essential to validate these hypotheses.
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